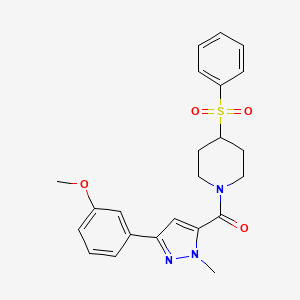

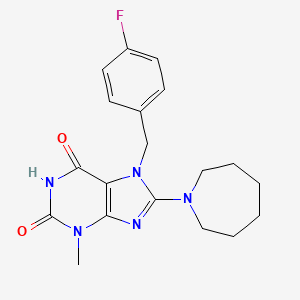

![molecular formula C21H22N2O3S B2815955 2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 941935-58-6](/img/structure/B2815955.png)

2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields of 2,3-dimethoxybenzamides were obtained in 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis

The molecular structure of this compound can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications

Antioxidant Activity

The compound has been found to exhibit antioxidant activity . This means it can neutralize harmful free radicals in the body, which can help prevent various diseases and promote overall health .

Antibacterial Activity

The compound has shown antibacterial activity . This suggests that it could be used in the development of new antibiotics, which are crucial for treating bacterial infections .

Anticancer Activity

Research has indicated that the compound has anticancer activity . It has been tested against human cancer cell lines such as MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian), and has demonstrated high to moderate activity .

Anti-inflammatory Activity

The compound is also known to have anti-inflammatory properties . This means it could potentially be used in the treatment of conditions characterized by inflammation .

Antifungal Activity

The compound has been found to have antifungal activity . This suggests that it could be used in the treatment of fungal infections .

Antiviral Activity

The compound has shown antiviral activity . This indicates that it could potentially be used in the development of antiviral drugs .

Analgesic Activity

The compound has been found to have analgesic properties . This means it could potentially be used in the treatment of pain .

Anti-amoebic Activity

The compound has been found to have anti-amoebic activity . This suggests that it could be used in the treatment of amoebic infections .

Mechanism of Action

Target of Action

Similar compounds are known to target carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . The mechanism of action is similar to other common amide coupling reactions involving activated carboxylic acids . First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathway of amide synthesis. It activates carboxylic acids to form highly reactive esters, which can then react with amines, alcohols, or other nucleophiles to form amides . This process is a key step in many biochemical pathways, including protein synthesis and metabolism.

Pharmacokinetics

The by-product of the reaction with the compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products may have good bioavailability.

Result of Action

The primary result of the compound’s action is the formation of amides from carboxylic acids and amines, alcohols, or other nucleophiles . This can have various molecular and cellular effects, depending on the specific amides formed and their roles in cellular processes.

properties

IUPAC Name |

2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-12-9-13(2)18(14(3)10-12)16-11-27-21(22-16)23-20(24)15-7-6-8-17(25-4)19(15)26-5/h6-11H,1-5H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFPZDQPEJRUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

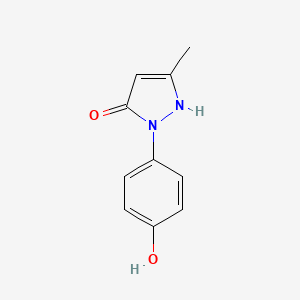

![N-(3-methoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2815877.png)

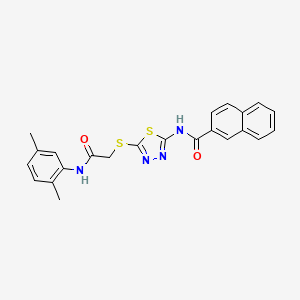

![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)

![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)

![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)

![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)

![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)

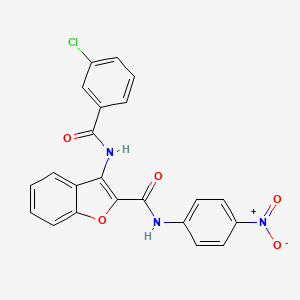

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2815894.png)